2(3H)-Furanone, 5-(3-hexen-1-yl)dihydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is a significant component in the essential oil of jasmine flowers and is known for its fruity and floral aroma . This compound is widely used in the fragrance industry due to its pleasant scent.
Vorbereitungsmethoden
Gamma-Jasmolactone can be synthesized through various methods. One common synthetic route involves the intramolecular esterification of 4-hydroxydec-8-enoic acid in the presence of an acid catalyst . This reaction leads to the formation of the lactone ring, resulting in gamma-Jasmolactone. Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring the purity and consistency of the final product .
Analyse Chemischer Reaktionen
Gamma-Jasmolactone undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized derivatives of gamma-Jasmolactone.
Reduction: Reduction reactions can convert gamma-Jasmolactone into its corresponding alcohols.
Substitution: Substitution reactions can occur at the double bond or the lactone ring, leading to various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Gamma-Jasmolactone has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of gamma-Jasmolactone involves its interaction with various molecular targets and pathways. It is believed to exert its effects through binding to specific receptors and enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation, but studies suggest that gamma-Jasmolactone may modulate oxidative stress and inflammation .
Vergleich Mit ähnlichen Verbindungen
Gamma-Jasmolactone is unique compared to other similar compounds due to its distinct fruity and floral aroma. Similar compounds include:
Jasmone: Another component of jasmine oil with a different structure and scent profile.
Methyl Jasmonate: A related compound with similar uses in the fragrance industry but different chemical properties.
Delta-Decalactone: A lactone with a different aroma, often described as creamy or coconut-like.
Gamma-Jasmolactone stands out due to its specific scent characteristics and its versatility in various applications.
Eigenschaften
CAS-Nummer |
67114-38-9 |
---|---|
Molekularformel |
C20H32O4 |
Molekulargewicht |
336.5 g/mol |
IUPAC-Name |
5-hex-3-enyloxolan-2-one;5-[(E)-hex-3-enyl]oxolan-2-one |
InChI |
InChI=1S/2C10H16O2/c2*1-2-3-4-5-6-9-7-8-10(11)12-9/h2*3-4,9H,2,5-8H2,1H3/b4-3+; |
InChI-Schlüssel |
KDMDJPLSSNBIHO-BJILWQEISA-N |
Isomerische SMILES |
CCC=CCCC1CCC(=O)O1.CC/C=C/CCC1CCC(=O)O1 |
Kanonische SMILES |
CCC=CCCC1CCC(=O)O1.CCC=CCCC1CCC(=O)O1 |
Dichte |
0.979-0.986 (20°) |
Physikalische Beschreibung |
Almost colourless oily liquid; Powerful and very diffusive, fatty buttery, oily-nut-like aroma |
Löslichkeit |
Practically insoluble or insoluble in water Soluble (in ethanol) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.